molecular formula C5H9N3O B13215752 2-Amino-2-(1H-imidazol-2-yl)ethan-1-ol

2-Amino-2-(1H-imidazol-2-yl)ethan-1-ol

Cat. No.: B13215752
M. Wt: 127.14 g/mol
InChI Key: WXBQLJLLDDAZAN-UHFFFAOYSA-N
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Description

2-Amino-2-(1H-imidazol-2-yl)ethan-1-ol is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1H-imidazol-2-yl)ethan-1-ol typically involves the reaction of imidazole derivatives with appropriate amines. One common method involves the reaction of 2-chloroethylamine hydrochloride with imidazole under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1H-imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid, while substitution reactions can produce N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1H-imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which is crucial for its role in enzyme inhibition. Additionally, the amino group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(1H-imidazol-2-yl)ethan-1-ol is unique due to its specific positioning of the amino group, which influences its chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

2-amino-2-(1H-imidazol-2-yl)ethanol

InChI

InChI=1S/C5H9N3O/c6-4(3-9)5-7-1-2-8-5/h1-2,4,9H,3,6H2,(H,7,8)

InChI Key

WXBQLJLLDDAZAN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C(CO)N

Origin of Product

United States

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